Descarboxy Treprostinil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Descarboxy Treprostinil is a prodrug of Treprostinil , a pulmonary vasodilator that has been previously formulated for inhaled administration via a nebulizer . Treprostinil is used for the treatment of pulmonary arterial hypertension (PAH) to relieve exercise-associated symptoms .

Synthesis Analysis

A new synthesis of Treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis

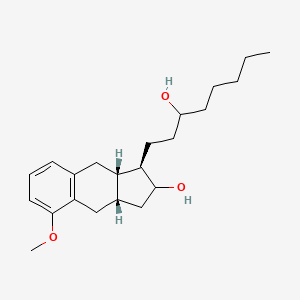

Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) . The chemical name of Descarboxy Treprostinil is (1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta .Chemical Reactions Analysis

The key steps in the synthesis of Treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical And Chemical Properties Analysis

Treprostinil has properties like low molecular weight (~390 Da), melting point (~122 C), dose (<5 mg), and short half-life (~4 h), which favor its suitability for transdermal .Applications De Recherche Scientifique

Treatment of Pulmonary Arterial Hypertension (PAH):

- Treprostinil is utilized effectively in the treatment of pulmonary arterial hypertension. Studies have shown that oral treprostinil, when used in combination with background therapy such as endothelin receptor antagonist and phosphodiesterase type 5 inhibitor, can improve symptoms and exercise capacity in patients with PAH (Tapson et al., 2013).

- Another study confirms the use of treprostinil for PAH, highlighting its impact on improving pulmonary hemodynamics and gas exchange in severe cases (Voswinckel et al., 2006).

Mechanism of Action in Pulmonary Arterial Smooth Muscle Cells:

- Treprostinil's mechanism of action involves influencing PDGF-BB induced remodeling parameters in human pulmonary arterial smooth muscle cells. This could be beneficial for patients with PAH, potentially reducing arterial wall remodeling (Lambers et al., 2018).

Use in Chronic Thromboembolic Pulmonary Hypertension (CTEPH):

- A study explored the efficacy and safety of subcutaneous treprostinil in patients with CTEPH, showing improvements in exercise capacity, suggesting it as a viable treatment option for this patient group (Sadushi-Koliçi et al., 2019).

Pharmacokinetics and Drug Interactions:

- Research has been conducted to understand the pharmacokinetics of treprostinil, including its interactions with other drugs like sildenafil. This is crucial for optimizing combination therapies in pulmonary arterial hypertension (Gotzkowsky et al., 2013).

Potential Applications in Systemic Sclerosis:

- Treprostinil has been tested for treating digital ulcers in scleroderma, showing significant reductions in ulcer size and preventing new ulcers, although challenges in administration were noted (Chung & Fiorentino, 2006).

Effectiveness in Combination Therapies:

- Studies have shown that treprostinil can be effectively combined with other treatments like bosentan, leading to additional improvements in PAH patients (Benza et al., 2008).

Management of Pain Associated with Administration:

- The capsaicin 8% patch has been studied for managing subcutaneous infusion site pain in patients receiving treprostinil, suggesting its potential to alleviate treatment-related discomfort (Libri et al., 2014).

Mécanisme D'action

Safety and Hazards

Treprostinil is a potent pharmaceutical compound. It is a direct vasodilator of pulmonary and systemic arterial vascular beds that also inhibits platelet aggregation, thereby alleviating pulmonary hypertension. Direct contact with the skin may cause vasodilation resulting in significant redness and possibly a burning sensation .

Orientations Futures

Propriétés

IUPAC Name |

(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKGVQFKRMEKJX-NWSYQISNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

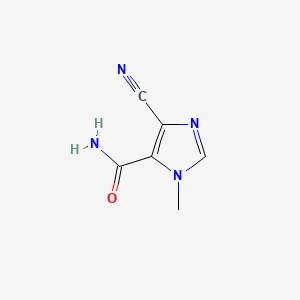

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Descarboxy Treprostinil | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)